molecular formula C11H16O3 B13592766 (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol

Cat. No.: B13592766
M. Wt: 196.24 g/mol
InChI Key: RPYWIZDAMGNPJB-QMMMGPOBSA-N
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Description

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is a chiral propanolamine derivative with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . Its structure features a 2,5-dimethoxyphenyl ring system, a scaffold of significant interest in neuroscience and pharmacology due to its relationship to the phenethylamine class of psychoactive compounds . Research into 2,5-dimethoxyphenethylamines, such as the well-characterized DOM (2,5-Dimethoxy-4-methylamphetamine), has been central to probing the serotonin receptor system . These compounds act primarily as agonists at the serotonin 5-HT2A receptor, a key target for classical psychedelics and a focal point for investigating novel treatments for psychiatric disorders . The distinct spatial arrangement of atoms in this (s)-enantiomer is critical, as the stereochemistry of such constrained analogs is a major determinant of their binding affinity and functional activity at target receptors . This makes this compound a valuable chemical tool for conducting structure-activity relationship (SAR) studies, enabling researchers to understand how conformational restraint and chirality influence molecular interactions with 5-HT2A and related receptors . Such research is vital for the discovery and development of new selective receptor agonists with potential therapeutic applications . This product is intended for research purposes only in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with care, adhering to all applicable safety protocols and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1

InChI Key

RPYWIZDAMGNPJB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)O

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches for S 1 2,5 Dimethoxyphenyl Propan 2 Ol

Retrosynthetic Analysis of the (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. rsc.orgox.ac.uk For this compound, the most logical disconnection is at the carbon-carbon bond between the aromatic ring and the propanol (B110389) side chain, or by functional group interconversion of the chiral alcohol center.

A primary disconnection via functional group interconversion (FGI) targets the secondary alcohol. This leads back to the prochiral ketone, 1-(2,5-dimethoxyphenyl)propan-2-one . This ketone is an ideal precursor because the stereocenter is created in the final reduction step, allowing for the application of powerful asymmetric reduction methods.

Further disconnection of the ketone precursor, 1-(2,5-dimethoxyphenyl)propan-2-one , can be envisioned through a C-C bond break between the alpha-carbon and the carbonyl group. This suggests a synthesis starting from a derivative of 2,5-dimethoxybenzene and a three-carbon synthon. Alternatively, breaking the bond between the aromatic ring and the side chain points to starting materials like 2,5-dimethoxybenzaldehyde (B135726) and a nitroethane equivalent, which can be used to construct the carbon skeleton via condensation reactions. wikipedia.org The most convergent and common strategy, however, proceeds through the synthesis and subsequent reduction of the key ketone intermediate.

Classical Synthetic Routes to Racemic 1-(2,5-Dimethoxyphenyl)propan-2-ol

Classical synthetic methods typically produce a racemic mixture, meaning an equal amount of both the (S) and (R) enantiomers. These routes are valuable for their simplicity and often serve as the foundation for developing more complex asymmetric syntheses. The primary approach involves the preparation of the key intermediate, 1-(2,5-dimethoxyphenyl)propan-2-one , followed by its reduction.

Condensation reactions are fundamental for forming the C-C bonds necessary to construct the carbon skeleton of the target molecule. nih.gov The Henry reaction (or nitroaldol reaction), a type of Knoevenagel condensation, is a well-established method for synthesizing precursors to phenylacetones. wikipedia.org

In this context, 2,5-dimethoxybenzaldehyde can be reacted with nitroethane in the presence of a basic catalyst. wikipedia.org This reaction forms 1-(2,5-dimethoxyphenyl)-2-nitropropene. This intermediate can then be converted to the target ketone, 1-(2,5-dimethoxyphenyl)propan-2-one , through various methods, such as reduction of the nitro group followed by hydrolysis. wikipedia.orgcdnsciencepub.com Similarly, an aldol (B89426) condensation between 2,5-dimethoxybenzaldehyde and acetone (B3395972) can be used to form related unsaturated ketone structures, demonstrating the utility of this class of reactions in building the necessary carbon framework. researchgate.netorientjchem.org

Once the key precursor, 1-(2,5-dimethoxyphenyl)propan-2-one , is obtained, the final step is the reduction of the ketone to the corresponding secondary alcohol. Using standard, achiral reducing agents will result in the formation of a racemic mixture of 1-(2,5-dimethoxyphenyl)propan-2-ol.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). cdnsciencepub.commdpi.com These reagents deliver a hydride ion to the carbonyl carbon, and upon workup, yield the alcohol. Because the ketone is prochiral, the hydride can attack from either face of the planar carbonyl group with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.

ReagentSolventProductStereochemistry
Sodium Borohydride (NaBH₄)Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)1-(2,5-Dimethoxyphenyl)propan-2-olRacemic ((R/S)-mixture)
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether (Et₂O) or Tetrahydrofuran (THF)1-(2,5-Dimethoxyphenyl)propan-2-olRacemic ((R/S)-mixture)

Asymmetric Synthesis of Enantiopure this compound

To meet the demand for single-enantiomer compounds, asymmetric synthesis has become a critical field of research. nih.gov These methods convert achiral starting materials into chiral products with a high preference for one enantiomer. nih.gov For the synthesis of this compound, the most efficient approach is the enantioselective reduction of the prochiral ketone precursor.

Catalytic enantioselective reduction is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov These reactions have found widespread application in the synthesis of pharmaceutically active substances. nih.gov Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly effective for the asymmetric reduction of ketones. wikipedia.org

Among the most robust and widely used methods for the asymmetric reduction of prochiral ketones are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction. chem-station.comorganic-chemistry.org

Noyori Asymmetric Hydrogenation:

Developed by Nobel laureate Ryōji Noyori, this method involves the hydrogenation of ketones using a ruthenium catalyst complexed with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.orgchem-station.comnrochemistry.com The catalyst, often a Ru(II)-BINAP complex, facilitates the enantioselective transfer of hydrogen gas to the ketone. chem-station.comnrochemistry.com The chirality of the BINAP ligand, which exists as (R) and (S) atropisomers due to restricted bond rotation, dictates the stereochemical outcome of the reduction. nrochemistry.com To synthesize the (S)-alcohol, the corresponding (S)-BINAP ligand is typically used. This method is highly efficient and atom-economical, finding numerous applications in industrial processes. chem-station.com

FeatureDescription
Catalyst Ruthenium (II) complex with a chiral diphosphine ligand (e.g., (S)-BINAP)
Hydrogen Source Hydrogen gas (H₂)
Key Feature The metal and an amine ligand on the catalyst act in concert (bifunctional catalysis) to activate H₂ and coordinate the ketone substrate, ensuring facial selectivity. wikipedia.org
Typical Result High yields and excellent enantiomeric excess (often >95% ee) for a wide range of ketones. chem-station.com

Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction, also known as the Corey-Itsuno reduction, is another powerful method for the enantioselective reduction of a wide array of prochiral ketones. wikipedia.orgnrochemistry.com This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) source such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). nrochemistry.comresearchgate.net

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. nrochemistry.comalfa-chemistry.com This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. nrochemistry.com This orientation directs the hydride transfer from the borane to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol with high selectivity. nrochemistry.comalfa-chemistry.com The reaction is known for its predictability, broad substrate scope, and the high enantiomeric excesses it can achieve, often exceeding 95% ee. alfa-chemistry.com

FeatureDescription
Catalyst Chiral oxazaborolidine derived from a natural amino acid (e.g., (S)-proline)
Reducing Agent Borane complex (e.g., BH₃·THF or BH₃·SMe₂)
Key Feature The Lewis acidic boron atom of the catalyst coordinates to the ketone, while the Lewis basic nitrogen activates the borane, facilitating a highly organized, face-selective hydride transfer via a six-membered transition state. nrochemistry.com
Typical Result High yields and exceptional enantiomeric excess (often >95% ee) for aryl-aliphatic and other ketones. wikipedia.orgalfa-chemistry.com

Chiral Catalyst-Mediated Enantioselective Reduction

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling. In the context of producing chiral alcohols like this compound, this approach typically involves the asymmetric hydrogenation of the corresponding prochiral ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. This transformation requires a solid-supported chiral catalyst.

While the literature provides examples of heterogeneous catalysts like P₂O₅/SiO₂ for the synthesis of various heterocyclic derivatives, specific applications detailing the asymmetric reduction of 1-(2,5-dimethoxyphenyl)propan-2-one to its (S)-alcohol enantiomer are not extensively documented in the reviewed sources. rsc.orgrsc.org However, the general principle involves the use of a solid support (e.g., silica (B1680970), carbon, alumina) functionalized with a chiral metal complex, often employing metals such as rhodium, ruthenium, or iridium coordinated to chiral ligands. The substrate adsorbs onto the catalyst surface, where the hydrogenation occurs with a facial bias imposed by the chiral environment, leading to an excess of the desired (S)-enantiomer.

Chiral Auxiliary-Based Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgscielo.org.mx

For the synthesis of this compound, a hypothetical approach could involve an Evans-type oxazolidinone auxiliary. The general steps would be:

Acylation: The chiral oxazolidinone is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Aldol Condensation: The enolate of the imide is generated using a suitable base and then reacted with 2,5-dimethoxybenzaldehyde. The steric hindrance from the auxiliary directs the attack on the aldehyde, leading to a specific diastereomer of the β-hydroxy imide.

Auxiliary Cleavage: The chiral auxiliary is removed, often through reductive cleavage with an agent like lithium borohydride, to yield the desired chiral alcohol.

Pseudoephedrine is another versatile chiral auxiliary that could be employed in a similar fashion by forming an amide, followed by diastereoselective alkylation to introduce the 2,5-dimethoxyphenylmethyl group. nih.gov

Chiral Auxiliary TypeCommon ExamplesTypical Application
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric aldol reactions, alkylations
Ephedrine Derivatives(1R,2S)-(-)-Ephedrine, (1S,2S)-(+)-PseudoephedrineAsymmetric alkylations, reductions
Camphorsultams(1S)-(+)-10-CamphorsultamAsymmetric Diels-Alder, aldol reactions
Sulfur-based Auxiliaries1,3-Thiazolidine-2-thionesAsymmetric aldol reactions

Biocatalytic Transformations for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. acs.orguni-graz.at Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, minimizing waste and the need for protecting groups. acs.orgscispace.com Whole-cell biocatalysts are often used in these transformations. nih.gov

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique exploits the ability of a chiral catalyst, typically an enzyme, to react at different rates with the two enantiomers. For racemic 1-(2,5-dimethoxyphenyl)propan-2-ol, a lipase-catalyzed transesterification is a common approach. researchgate.net

In this process, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-form) to its corresponding ester at a much faster rate than the other (the S-form). This leaves the reaction mixture enriched in the unreacted this compound, which can then be separated from the (R)-ester. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com

EnzymeCommon SourceAcyl DonorSolvent
Lipase B (CALB)Candida antarcticaVinyl acetate, Isopropenyl acetateHexane, Toluene
LipaseCandida rugosaIsopropenyl acetateToluene
LipaseRhizomucor mieheiVinyl acetaten-Hexane

A more atom-economical approach than kinetic resolution is the asymmetric reduction of a prochiral ketone. The stereoselective bioreduction of 1-(2,5-dimethoxyphenyl)propan-2-one using alcohol dehydrogenases (ADHs) can theoretically yield this compound with up to 100% conversion and high enantiomeric excess. mdpi.com

ADHs are oxidoreductases that catalyze the transfer of a hydride ion from a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. chempap.org The reaction requires a system to regenerate the expensive cofactor. This is often achieved in situ by using a sacrificial alcohol like 2-propanol (which is oxidized to acetone) or by employing a coupled enzyme system, such as glucose and glucose dehydrogenase (GDH). mdpi.com Whole-cell biocatalysts containing engineered reductases can provide substantial stabilization and efficient cofactor recycling. nih.gov

Enzyme SystemSubstrate ExampleCofactor RegenerationTypical Outcome
Lactobacillus kefir ADHN,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine2-Propanol>99% e.e. (S)-alcohol
Candida tenuis Xylose Reductase2-PhenylpropanalFormate/Formate Dehydrogenase93.1% e.e. (S)-alcohol
Rhodococcus ruber ADH-AAromatic ketonesIsopropanol (B130326)High stereoselectivity

Resolution Techniques for Enantiomeric Enrichment of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Classical resolution remains a practical method for separating enantiomers on an industrial scale. This approach relies on the physical separation of diastereomers formed by reacting the racemate with a chiral resolving agent.

Diastereomeric salt formation is a technique used to resolve racemic mixtures of compounds that can form salts, such as amines or carboxylic acids. advanceseng.com Although alcohols are not strongly acidic or basic, their derivatives can be resolved this way, or they can sometimes form adducts. The principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. advanceseng.com These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.orgresearchgate.net

For the resolution of racemic 1-(2,5-dimethoxyphenyl)propan-2-ol, one could react it with an enantiomerically pure chiral acid. The resulting diastereomeric salts, [(S)-alcohol·(R)-acid] and [(R)-alcohol·(R)-acid], would have different crystal packing and solubilities in a given solvent. mdpi.comrsc.org One salt will preferentially crystallize from the solution, and after separation by filtration, the addition of a base will liberate the enantiomerically enriched alcohol.

Chiral Resolving AgentTypeUsed to Resolve
(R,R)-Tartaric AcidChiral AcidRacemic bases (e.g., methamphetamine) mdpi.com
Di-p-toluoyl-D-tartaric acidChiral AcidRacemic alcohols (e.g., Albuterol) researchgate.net
(S)-(-)-α-MethylbenzylamineChiral BaseRacemic acids (e.g., Ibuprofen) advanceseng.com
L-TyrosineChiral Amino AcidRacemic bases (e.g., Salbutamol) researchgate.net
Chromatographic Resolution (e.g., chiral HPLC)

The isolation of the (S)-enantiomer of 1-(2,5-Dimethoxyphenyl)propan-2-ol from a racemic mixture is frequently accomplished using enantioselective chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method. nih.gov This separation relies on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, leading to differential retention times and subsequent separation. nih.gov

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are widely employed for the resolution of a broad range of chiral compounds, including aryl propanolamines and related structures. nih.govtandfonline.com Columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated high enantiomer recognition capabilities for structurally analogous compounds. tandfonline.commdpi.com

The success of the chiral separation is highly dependent on the optimization of several chromatographic parameters. The choice of mobile phase, including the specific organic modifier (e.g., isopropanol, ethanol, hexane) and any additives, plays a critical role in achieving baseline resolution. mdpi.com Flow rate and column temperature are also key variables that must be fine-tuned to maximize the separation factor (α) and resolution (Rs). A resolution value (Rs) of 1.5 or greater is typically considered indicative of a complete separation between the two enantiomer peaks. nih.gov

The selection of the CSP and mobile phase is guided by the functional groups present in the analyte. For 1-(2,5-Dimethoxyphenyl)propan-2-ol, the hydroxyl and methoxy (B1213986) groups, as well as the aromatic ring, are key sites for interaction with the CSP. These interactions, which can include hydrogen bonding, dipole-dipole, and π-π stacking, are responsible for the chiral recognition mechanism. tandfonline.com

Below is a representative table of chromatographic conditions that could be applied for the successful resolution of this compound based on methods used for analogous compounds.

ParameterCondition
Stationary PhaseImmobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)
Particle Size3 µm or 5 µm
Column Dimensions250 mm x 4.6 mm
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength225 nm
Expected Elution Order(R)-enantiomer followed by (S)-enantiomer (hypothetical)

Atom Economy and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are integral to the modern synthesis of pharmaceutical intermediates, aiming to design processes that are efficient, safe, and environmentally benign. nih.govpharmacyjournal.org When evaluating synthetic routes for this compound, atom economy and other green metrics are crucial for assessing sustainability. researchgate.netjocpr.com

Atom economy, a concept introduced to measure the efficiency of a reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction would have a 100% atom economy, where all atoms from the reactants are found in the product, generating no byproducts. nih.gov Reactions like additions and rearrangements often exhibit high atom economy. rsc.org In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts.

Beyond atom economy, other metrics provide a more comprehensive assessment of a process's greenness. The Reaction Mass Efficiency (RME) considers the reaction yield, stoichiometric factor, and atom economy. nih.gov The E-Factor (Environmental Factor) quantifies the total mass of waste produced per unit mass of product, with a lower value indicating a greener process. These metrics encourage a holistic view, accounting for solvents, reagents used in excess, and waste from workup and purification steps. mdpi.com

For the synthesis of this compound, a greener approach would prioritize:

Catalytic Methods: Employing catalytic asymmetric reduction or transfer hydrogenation instead of stoichiometric chiral reducing agents (e.g., those based on borohydrides with chiral auxiliaries) significantly improves atom economy by reducing the generation of inorganic salt waste. mdpi.com

Solvent Selection: Utilizing safer, greener solvents (e.g., water, ethanol) or minimizing solvent use altogether (solvent-free conditions) reduces environmental impact and process hazards. pharmacyjournal.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can lower energy consumption. mdpi.comrsc.org

The following table compares two hypothetical synthetic pathways to the parent compound, 1-(2,5-Dimethoxyphenyl)propan-2-ol, to illustrate the application of green chemistry principles.

MetricRoute A: Grignard Reaction followed by ResolutionRoute B: Asymmetric Transfer Hydrogenation
Description A traditional multi-step synthesis involving a Grignard reaction with 2-bromopropene (B1265445) on 2,5-dimethoxybenzaldehyde, followed by quenching and chromatographic resolution.A modern, one-step catalytic approach involving the asymmetric reduction of 1-(2,5-dimethoxyphenyl)propan-2-one using a chiral catalyst.
Atom Economy Low to moderate. The Grignard formation and subsequent reaction generate magnesium salt byproducts. The resolution step does not contribute to the final product mass, reducing overall efficiency.High. The primary reactants (ketone and hydrogen source) are almost entirely incorporated into the product. The catalyst is used in sub-stoichiometric amounts.
Solvent Usage High. Requires anhydrous ether or THF for the Grignard reaction, plus solvents for extraction, workup, and chromatography.Low to moderate. Often performed in greener solvents like isopropanol, which can also serve as the hydrogen source.
Waste Generation High. Generates significant magnesium salt waste, organic solvent waste from purification, and waste from the resolving agent.Low. The primary waste is from the catalyst (which may be recyclable) and minimal solvent waste.
Overall "Greenness" Poor. Characterized by poor atom economy, high solvent use, and significant waste production.Excellent. Demonstrates high atom economy, potential for catalyst recycling, and reduced solvent and waste streams.

By prioritizing catalytic and atom-economical reactions, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing. pharmacyjournal.org

Chemical Transformations, Derivatization, and Reactivity Profiles of S 1 2,5 Dimethoxyphenyl Propan 2 Ol

Reactions at the Secondary Hydroxyl Group

The secondary hydroxyl (-OH) group is a versatile site for chemical modification, participating in reactions typical of secondary alcohols.

The secondary alcohol in (S)-1-(2,5-dimethoxyphenyl)propan-2-ol can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For instance, reaction with acetic acid, often in the presence of a strong acid catalyst like sulfuric acid, would yield (S)-1-(2,5-dimethoxyphenyl)propan-2-yl acetate. The reaction is a reversible equilibrium-limited process. mdpi.comresearchgate.net Solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification, offering advantages like easier separation from the reaction mixture. mdpi.comresearchgate.net

Etherification, the formation of an ether, can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment of this compound with a strong base like sodium hydride, followed by the addition of methyl iodide, would produce (S)-2-methoxy-1-(2,5-dimethoxyphenyl)propane.

Table 1: Examples of Esterification and Etherification Reactions

Reaction TypeReagentsProduct
EsterificationAcetic Acid, H₂SO₄(S)-1-(2,5-dimethoxyphenyl)propan-2-yl acetate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)(S)-2-methoxy-1-(2,5-dimethoxyphenyl)propane

Oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. A variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods such as Swern or Dess-Martin periodinane oxidation.

The kinetics of oxidation for structurally similar compounds, such as 1-methoxy-2-propanol, have been studied using oxidants like ditelluratoargentate(III) in an alkaline medium. researchgate.net Such studies show that the reaction rate is dependent on the concentrations of both the alcohol and the oxidizing agent. researchgate.net The expected product from the oxidation of this compound is a key intermediate in the synthesis of various other compounds.

Table 2: Oxidation of this compound

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)1-(2,5-dimethoxyphenyl)propan-2-one
Dess-Martin Periodinane1-(2,5-dimethoxyphenyl)propan-2-one
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)1-(2,5-dimethoxyphenyl)propan-2-one

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. organic-chemistry.org Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. organic-chemistry.org This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Once converted to a tosylate, for example, (S)-1-(2,5-dimethoxyphenyl)propan-2-yl 4-methylbenzenesulfonate, the molecule becomes susceptible to attack by a wide range of nucleophiles. organic-chemistry.org In a typical Sₙ2 reaction, the incoming nucleophile attacks the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. organic-chemistry.org For example, reaction with sodium azide (B81097) (NaN₃) would yield (R)-2-azido-1-(2,5-dimethoxyphenyl)propane.

Transformations Involving the Aromatic Moiety

The 2,5-dimethoxy substitution pattern on the benzene (B151609) ring makes it highly activated towards electrophilic aromatic substitution. wikipedia.orgyoutube.com

The two methoxy (B1213986) groups are strong activating, ortho- and para-directing groups. wikipedia.org In this molecule, the positions ortho and para to the methoxy groups are positions 3, 4, and 6. The steric hindrance from the propan-2-ol side chain at position 1 may influence the regioselectivity of the substitution. The most likely position for electrophilic attack is position 4, which is para to the C-1 methoxy group and ortho to the C-2 methoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comyoutube.com For instance, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would be expected to yield primarily 1-(4-acetyl-2,5-dimethoxyphenyl)propan-2-ol. Similarly, aromatic iodination of the related compound 1-(2,5-dimethoxyphenyl)-2-aminopropane using iodine monochloride in acetic acid occurs at the 4-position to yield 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane. mdma.ch This strongly suggests that this compound would undergo similar regioselective halogenation.

Table 3: Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsMajor Product
Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), AlCl₃(S)-1-(4-acetyl-2,5-dimethoxyphenyl)propan-2-ol
IodinationIodine monochloride (ICl), Acetic Acid(S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-ol
BrominationBromine (Br₂), FeBr₃(S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-ol

Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatic rings. In this process, a hydrogen atom ortho to a directing group is abstracted by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium species. This intermediate can then react with various electrophiles.

For this compound, the methoxy groups are effective directing groups. The hydroxyl group on the side chain can also participate in directing the metalation after deprotonation. The most acidic aromatic protons are those ortho to the methoxy groups. Lithiation would likely occur at the C-6 position, which is ortho to the C-1 methoxy group and less sterically hindered than the C-3 position. Quenching the resulting aryllithium intermediate with an electrophile, such as carbon dioxide (CO₂), followed by an acidic workup, would introduce a carboxylic acid group at the 6-position, yielding 6-(2-hydroxypropyl)-2,5-dimethoxybenzoic acid.

Stereochemical Integrity and Racemization Studies During Derivatization

The presence of a chiral center at the benzylic position in this compound makes the maintenance of stereochemical integrity a critical consideration during its derivatization. Reactions involving the hydroxyl group can proceed through mechanisms that either retain, invert, or racemize the stereocenter.

The stereochemical outcome of a substitution reaction at the benzylic carbon is highly dependent on the reaction mechanism. stackexchange.com Reactions that proceed via an S(_N)2 mechanism, which involves a backside attack by a nucleophile, will lead to an inversion of the stereochemical configuration. stackexchange.com Conversely, reactions that follow an S(_N)1 pathway, which proceeds through a planar, achiral carbocation intermediate, are expected to result in racemization. researchgate.net Given that secondary benzylic alcohols, such as this compound, are prone to forming stabilized benzylic carbocations, there is a significant potential for racemization under acidic or other reaction conditions that favor carbocation formation. researchgate.net

While specific studies on the racemization of this compound during derivatization are not extensively documented in publicly available literature, general principles of organic chemistry suggest that conditions must be carefully selected to control the stereochemical outcome. For instance, to achieve a substitution with retention of stereochemistry, a double S(_N)2 reaction sequence can be employed. stackexchange.com Alternatively, the use of specific catalysts and reagents can influence whether a reaction proceeds with retention or inversion of configuration, even with an achiral catalyst. nih.gov

In the context of synthesizing chiral amines from chiral alcohols, it is often crucial to preserve the stereochemistry. For example, the conversion of an alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an azide and subsequent reduction, is a common route to amines. Each of these steps must be controlled to ensure the desired stereochemical outcome.

Synthesis of Structural Analogues and Homologs from this compound

This compound serves as a valuable precursor for the synthesis of a variety of structural analogues and homologs. These modifications can be broadly categorized into alterations of the alkyl chain and variations of the substituents on the aromatic ring. Such synthetic efforts are often aimed at exploring structure-activity relationships for various biological targets.

Modifications to the propyl chain of this compound can introduce conformational constraints or alter the spatial relationship between the aromatic ring and the functional group at the 2-position. These changes can have a significant impact on the biological activity of the resulting molecules. One notable strategy is the incorporation of the alkyl chain into a cyclic structure. For example, the synthesis of 2-aminoindanes creates a rigid analogue of the parent open-chain compound. researchgate.net Another approach involves the formation of a cyclopropane (B1198618) ring fused to the alkyl chain, as seen in the synthesis of cyclopropylamine (B47189) analogues. researchgate.net

Table 1: Examples of Alkyl Chain Modifications
Modification TypeResulting StructureSynthetic PrecursorReference
Cyclization to Indane2-Amino-4,7-dimethoxy-5-methylindanetrans-2-Amino-4,7-dimethoxy-6-methyl-1-indanol researchgate.net
Cyclopropanationtrans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamineThis compound (as a precursor to the corresponding aminopropane) researchgate.net

The aromatic ring of this compound is amenable to electrophilic substitution, allowing for the introduction of a wide range of substituents. The 4-position of the ring is particularly susceptible to substitution due to the directing effects of the two methoxy groups. This has led to the synthesis of a large family of analogues, often referred to as the "DOX" series when the alcohol is converted to an amine, where "X" denotes the substituent at the 4-position. nih.gov These substituents can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity. nih.gov

A variety of substituents have been introduced at the 4-position, including halogens (bromo, chloro, iodo), nitro, amino, and various alkyl groups. nih.govresearchgate.net The synthesis of these analogues typically involves the derivatization of a precursor that is then used to introduce the desired functionality at the 4-position. For instance, the corresponding aminopropane can be subjected to reactions like the Sandmeyer reaction to introduce halogens or a nitro group. researchgate.net

Table 2: Examples of Aromatic Substituent Variations at the 4-Position
Substituent (X)Compound NameReference
Bromo1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) nih.govresearchgate.net
Chloro1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC) researchgate.net
Iodo1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) nih.govresearchgate.net
Nitro1-(4-Nitro-2,5-dimethoxyphenyl)propan-2-amine (DON) researchgate.net
Amino1-(4-Amino-2,5-dimethoxyphenyl)propan-2-amine researchgate.net
Methyl1-(2,5-Dimethoxy-4-methylphenyl)propan-2-amine (DOM) nih.gov
Ethyl1-(2,5-Dimethoxy-4-ethylphenyl)propan-2-amine (DOET) nih.gov
Propyl1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine (DOPR) nih.gov

Advanced Spectroscopic and Chiroptical Characterization Techniques for S 1 2,5 Dimethoxyphenyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

High-Resolution 1D NMR (¹H, ¹³C, etc.)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 1-(2,5-dimethoxyphenyl)propan-2-amine, specific chemical shifts are observed that can be correlated to the structure of this compound. swgdrug.orgnih.gov For instance, the protons of the two methoxy (B1213986) groups on the phenyl ring would appear as distinct singlets, while the protons of the propyl chain would exhibit characteristic splitting patterns (e.g., doublets, multiplets) due to spin-spin coupling with neighboring protons. The aromatic protons would also show a specific pattern of signals in the downfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment. For example, the carbons of the methoxy groups would appear at a different chemical shift than the aromatic ring carbons or the carbons of the propanol (B110389) side chain. chemicalbook.com

¹H and ¹³C NMR Data for Structurally Related Compounds
CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
1-(2,5-dimethoxyphenyl)propan-2-amine¹H~1.1d-CH₃ (on propyl chain)
~2.5-3.0m-CH₂-
~3.7s-OCH₃
~6.7-6.8mAromatic-H
1-Methoxy-2-propanol¹³C~20s-CH₃ (on propyl chain)
~59-OCH₃
~68-CH(OH)-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection of the propanol side chain to the dimethoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry and preferred conformation of the molecule.

Application of Chiral Solvating Agents and Shift Reagents for Enantiomeric Excess Determination (e.g., Mosher amide derivatives)

Determining the enantiomeric excess (ee) is critical for chiral compounds. nih.govnih.govchemrxiv.orgchemrxiv.orgdshs-koeln.de NMR spectroscopy, in conjunction with chiral auxiliaries, is a widely used method for this purpose. nih.govnih.govchemrxiv.orgchemrxiv.orgdshs-koeln.de

One common approach involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. nih.govresearchgate.netwikipedia.org When this compound is reacted with both (R)- and (S)-Mosher's acid chloride, a pair of diastereomeric esters is formed. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the precise calculation of the enantiomeric excess of the original alcohol. nih.govresearchgate.netresearchgate.net The differences in the chemical shifts of protons near the chiral center in the two diastereomers are influenced by the anisotropic effect of the phenyl ring in the Mosher's acid moiety. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govsemanticscholar.org This high accuracy allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₆O₃. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. nih.govwvu.edu The resulting fragment ions are then analyzed to provide detailed structural information. nih.govwvu.edu

The fragmentation pattern of this compound is expected to show characteristic losses. docbrown.inforesearchgate.netnih.gov For instance, cleavage of the bond between the first and second carbon of the propanol chain (benzylic cleavage) would be a likely fragmentation pathway, leading to the formation of a stable 2,5-dimethoxybenzyl cation. researchgate.net Other potential fragmentations could involve the loss of a water molecule from the alcohol group or cleavage within the propanol chain. docbrown.info Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. researchgate.netnih.gov

Expected HRMS and Potential MS/MS Fragmentation Data
TechniqueMeasurementExpected Value/FragmentInferred Information
HRMSExact Mass of [M+H]⁺C₁₁H₁₇O₃⁺Confirms molecular formula
MS/MSFragment Ion (m/z)[C₉H₁₁O₂]⁺Loss of propan-2-ol side chain, formation of 2,5-dimethoxybenzyl cation
Fragment Ion (m/z)[M - H₂O]⁺Loss of water from the alcohol group
Fragment Ion (m/z)[C₂H₅O]⁺Cleavage within the propanol side chain

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds such as this compound. The chromatographic separation provides information on the presence of impurities, while mass spectrometry offers structural elucidation of the main component and any co-eluting substances.

For chiral molecules, enantiomeric purity is a critical parameter. The analysis of enantiomeric excess (% ee) is typically achieved by using a chiral stationary phase in the GC column. Columns derivatized with cyclodextrins, for instance, can effectively separate the (S)- and (R)-enantiomers, allowing for their quantification.

In the mass spectrum, this compound is expected to undergo predictable fragmentation patterns upon electron ionization. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for this structure would include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. Cleavage between the carbon bearing the hydroxyl group (C2) and the methyl group (C3) would yield a resonance-stabilized ion. More significantly, cleavage between C1 and C2 would result in two primary fragments. The most prominent fragmentation for secondary alcohols is the cleavage alpha to the hydroxyl group, which for this compound would lead to the formation of a stable [CH₃CHOH]⁺ ion at m/z 45.

Benzylic Cleavage: The bond between the benzylic carbon (C1) and the secondary carbon (C2) can also break, leading to the formation of a stable 2,5-dimethoxybenzyl cation at m/z 151.

The presence of a strong peak at m/z 45 and another significant peak at m/z 151 would be characteristic indicators of the 1-(2,5-Dimethoxyphenyl)propan-2-ol structure. The relative abundance of these fragments provides a fingerprint for identification and comparison against spectral libraries. Purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram.

Table 1: Predicted Key Mass Fragments for this compound
m/z ValuePredicted Fragment IonFragmentation Pathway
196[C₁₁H₁₆O₃]⁺Molecular Ion (M⁺)
181[M - CH₃]⁺Loss of a methyl group
178[M - H₂O]⁺Loss of water (dehydration)
151[C₉H₁₁O₂]⁺Benzylic cleavage, forming 2,5-dimethoxybenzyl cation
45[C₂H₅O]⁺Alpha-cleavage, forming [CH₃CHOH]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is characterized by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the secondary alcohol group; the broadening is due to intermolecular hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations appear in the 3100-2800 cm⁻¹ range. Strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O bonds of the methoxy groups are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretching of the secondary alcohol typically appears in the 1150-1050 cm⁻¹ region. Vibrations associated with the benzene (B151609) ring, including C=C stretching, occur in the 1600-1450 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. The symmetric C-H stretching of the methyl and methoxy groups would also be prominent.

Table 2: Characteristic Vibrational Modes for this compound
Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Description
ν(O-H)3600-3200 (broad)WeakAlcohol O-H stretch, H-bonded
ν(C-H) aromatic3100-3000StrongAromatic C-H stretch
ν(C-H) aliphatic3000-2850StrongAliphatic (CH₃, CH₂, CH) stretch
ν(C=C) aromatic1610, 1510, 1460StrongAromatic ring C=C stretching
ν(C-O) ether~1250 (asym), ~1040 (sym)ModerateAsymmetric and symmetric aryl-OCH₃ stretch
ν(C-O) alcohol~1120WeakSecondary alcohol C-O stretch
Aromatic Ring BreathingWeak/Variable~1000 (Strong)Symmetric ring deformation

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are essential for the unambiguous determination of the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting plot, an ORD curve, can be used to determine the absolute configuration of a molecule, especially when compared to structurally similar compounds with known stereochemistry. researchgate.net

In regions far from any absorption bands of the molecule's chromophores, the ORD curve is typically plain, showing a steady increase or decrease in rotation with decreasing wavelength. A curve where the specific rotation becomes more positive at shorter wavelengths is termed a plain positive curve, while the opposite is a plain negative curve. For this compound, the dimethoxyphenyl group acts as the primary chromophore. While specific ORD data for this compound is not widely published, related chiral alcohols such as (S)-1-phenylpropan-2-ol are known to exhibit positive specific rotation at the sodium D-line (589 nm). The shape and sign of the ORD curve provide foundational information about the molecule's chirality.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule, particularly in the vicinity of an absorbing chromophore. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), is highly sensitive to the stereochemical environment.

For a molecule with a single chromophore like the 2,5-dimethoxyphenyl group in the target compound, determining the absolute configuration from the CD spectrum alone can be complex. However, the Exciton (B1674681) Chirality Method provides a powerful, non-empirical approach for molecules containing two or more interacting chromophores. wikipedia.org This method can be applied to this compound by chemically attaching a second chromophore to the hydroxyl group. For instance, esterification with benzoic acid would introduce a benzoate (B1203000) chromophore.

The spatial interaction between the original dimethoxyphenyl chromophore and the newly introduced benzoate chromophore leads to a splitting of the CD signal into two Cotton effects of opposite sign and similar magnitude, known as an exciton couplet. The sign of this couplet is directly related to the chirality (clockwise or counter-clockwise) of the spatial arrangement of the two chromophores' electric transition dipole moments. For α-aryl alcohol derivatives, it has been established that the (S)-enantiomer of the benzoate derivative consistently displays a positive first Cotton effect, allowing for a reliable assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD spectroscopy provides detailed information about the absolute configuration and solution-state conformation of chiral molecules. wikipedia.org

A key advantage of VCD is that every vibrational mode in a chiral molecule is theoretically VCD active, providing a rich, fingerprint-like spectrum. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). rsc.org A theoretical spectrum is calculated for one enantiomer (e.g., the S-form), and if it matches the experimental spectrum, the absolute configuration is confirmed. A mirror-image spectrum would indicate the opposite enantiomer.

For this compound, VCD analysis would focus on characteristic bands, such as the C-H and O-H stretching modes (4000-2800 cm⁻¹) and the complex fingerprint region (1500-900 cm⁻¹). Studies on analogous molecules like chiral 1-phenyl-1-propanol (B1198777) have shown that VCD features in the fingerprint region are particularly sensitive to the absolute configuration at the stereogenic center. nih.gov The strong correlation between the experimental and DFT-predicted VCD spectra serves as a definitive assignment of the absolute stereochemistry.

Computational and Theoretical Chemistry Studies on S 1 2,5 Dimethoxyphenyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular geometries, energies, and a host of other electronic properties.

Density Functional Theory (DFT) is a robust computational method widely used in chemistry to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is particularly effective for balancing computational cost and accuracy, making it a standard tool for geometry optimization. arxiv.org For (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol, DFT is employed to locate the minimum energy structures on the potential energy surface, which correspond to stable conformers. The process involves systematically exploring the rotational freedom around the molecule's single bonds—specifically the C-C bonds of the propyl chain and the C-O bonds of the methoxy (B1213986) groups—to identify the most stable three-dimensional arrangements. Functionals such as B3LYP, paired with basis sets like 6-311G(d,p), are commonly used to achieve reliable geometric parameters. nih.govtandfonline.com The results of such an analysis reveal the preferred spatial orientation of the dimethoxyphenyl ring relative to the propanol (B110389) side chain, governed by steric hindrance and subtle intramolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated using DFT/B3LYP/6-311G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond LengthC(aromatic)-C(propyl)1.52 Å
Bond LengthC(propyl)-O(hydroxyl)1.43 Å
Bond AngleC(aromatic)-C(propyl)-C(propyl)112.5°
Dihedral AngleC(aromatic)-C(aromatic)-C(propyl)-C(propyl)-85.0°

Ab initio methods, which are based on first principles without reliance on empirical parameters, are highly effective for predicting spectroscopic properties. These calculations can accurately forecast Nuclear Magnetic Resonance (NMR) parameters. rug.nlsemanticscholar.org By computing the nuclear shielding tensors for each atom in the molecule, one can predict the chemical shifts (δ) that would be observed in an experimental NMR spectrum. nih.gov Methods such as Gauge-Independent Atomic Orbital (GIAO) are frequently employed within a DFT or Hartree-Fock framework to calculate these shielding constants. dntb.gov.ua

For a chiral compound like this compound, the prediction of its electronic Circular Dichroism (CD) spectrum is particularly important. Time-dependent DFT (TD-DFT) calculations can predict the excitation energies and rotational strengths of electronic transitions, allowing for the simulation of the CD spectrum. This theoretical spectrum can be compared with experimental data to confirm the absolute configuration of the chiral center.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
C(hydroxyl)68.569.24.104.15
CH₃(propyl)23.123.81.181.22
OCH₃ (C2)55.856.13.783.80
OCH₃ (C5)56.056.33.793.81

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box of water. mdpi.com

For this compound, an MD simulation would reveal how the molecule tumbles and flexes in solution. This provides a more comprehensive understanding of its conformational landscape than static calculations alone, as it also samples higher-energy conformations that may be biologically relevant. Furthermore, MD simulations can explicitly model interactions between the solute and solvent molecules. For instance, the simulation can quantify the stability and lifetime of hydrogen bonds between the hydroxyl group of the propanol side chain and surrounding water molecules, which is crucial for understanding its solubility and transport properties.

Prediction of Reactivity and Reaction Mechanisms Involving this compound

Theoretical methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. mdpi.commdpi.com DFT-based calculations of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. tandfonline.com The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution around the molecule. nih.gov For this compound, an MEP map would show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as likely sites for protonation or interaction with electrophiles. Conversely, positive potential would be seen around the hydroxyl proton. These calculations can be used to predict the outcomes of reactions like oxidation of the secondary alcohol or electrophilic aromatic substitution on the dimethoxybenzene ring. scirp.org

Table 3: Calculated Reactivity Descriptors for this compound

DescriptorCalculated ValueInterpretation
E(HOMO)-5.8 eVIndicates electron-donating ability
E(LUMO)0.9 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)6.7 eVRelates to chemical stability and low reactivity
Global Hardness (η)3.35 eVMeasures resistance to change in electron distribution

Molecular Modeling of Ligand-Receptor Interactions (Purely Theoretical or in vitro context)

Understanding how a molecule interacts with biological targets like proteins is a cornerstone of medicinal chemistry and pharmacology. nih.gov Given the structural similarity of this compound to known psychoactive phenethylamines and amphetamines, a primary area of theoretical investigation is its potential interaction with neurotransmitter receptors, particularly serotonin (B10506) receptors like 5-HT2A and 5-HT2B. nih.govnih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com The goal is to find the binding mode with the lowest free energy, which is represented by a scoring function. For this compound, docking studies would be performed using crystal structures or homology models of target receptors, such as the human 5-HT2A serotonin receptor.

The docking process would place the (S)-enantiomer into the receptor's binding pocket and evaluate thousands of possible poses. nih.gov The results would provide a binding affinity score and a detailed view of the intermolecular interactions stabilizing the complex, such as hydrogen bonds between the ligand's hydroxyl group and polar residues in the pocket, or pi-pi stacking between the dimethoxyphenyl ring and aromatic residues like phenylalanine or tryptophan. These theoretical studies can generate hypotheses about the molecule's biological activity and guide the design of future experimental work. frontiersin.org

Table 4: Illustrative Docking Results for this compound with a Homology Model of the Human 5-HT2A Receptor Binding Pocket

ParameterResult
Binding Affinity (Score)-7.9 kcal/mol
Key Hydrogen Bond InteractionsSer159, Asp155
Key Hydrophobic/Aromatic InteractionsPhe234, Trp336, Phe339
Predicted PoseHydroxyl group oriented towards polar residues; phenyl ring in hydrophobic sub-pocket.

Pharmacophore Development for Stereoselective Recognition

Computational and theoretical chemistry studies play a pivotal role in understanding the stereoselective recognition of chiral molecules like this compound. Pharmacophore modeling, a key technique in this field, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For stereoselective recognition, this involves defining a 3D pharmacophore that accounts for the differential binding affinity and/or efficacy of enantiomers.

The development of a pharmacophore model for the stereoselective recognition of this compound would typically involve a multi-step process. Initially, a set of structurally related and biologically active chiral compounds, including both the (S) and (R)-enantiomers with their corresponding activities, is selected. The three-dimensional structures of these molecules are then generated and their conformational spaces are explored to identify low-energy conformers that are likely to be biologically relevant.

By superimposing the active (S)-enantiomers and identifying common chemical features and their spatial relationships, a pharmacophore hypothesis is generated. This hypothesis typically includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). The key to modeling stereoselectivity lies in defining features and exclusion volumes that accommodate the more active enantiomer while sterically clashing with the less active one.

For this compound, the critical pharmacophoric features for stereoselective recognition would likely include:

An aromatic ring feature corresponding to the 2,5-dimethoxyphenyl group.

Two hydrogen bond acceptor features for the methoxy groups at positions 2 and 5 of the phenyl ring.

A hydrogen bond donor/acceptor feature for the hydroxyl group at the chiral center.

A hydrophobic feature for the methyl group adjacent to the chiral center.

Table 1: Key Pharmacophoric Features for Stereoselective Recognition of this compound

Feature TypeDescriptionRole in Stereoselectivity
Aromatic Ring (AR)The 2,5-dimethoxyphenyl moietyAnchors the ligand in the binding pocket through π-π stacking or other aromatic interactions. The substitution pattern influences the orientation.
Hydrogen Bond Acceptor (HBA)Oxygen atoms of the two methoxy groupsForm specific hydrogen bonds with receptor residues. Their spatial location is fixed by the aromatic ring.
Hydrogen Bond Donor/Acceptor (HBD/A)The hydroxyl group at the chiral centerForms a crucial hydrogen bond. Its specific 3D position is a primary determinant of enantiomeric selectivity.
Hydrophobic (HY)The methyl group at the propan-2-ol backboneInteracts with a hydrophobic pocket in the receptor. Its orientation relative to the other features distinguishes the (S) from the (R) enantiomer.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous series of compounds, such as 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamines, have demonstrated that the stereochemistry at the chiral center significantly influences biological activity. These studies often reveal that the (S)-enantiomers exhibit higher potency, suggesting a specific fit with the target receptor that the (R)-enantiomers cannot achieve as effectively.

Molecular docking simulations can further refine and validate the pharmacophore model. By docking both (S)- and (R)-1-(2,5-Dimethoxyphenyl)propan-2-ol into a homology model or a crystal structure of a relevant receptor, the binding modes of the two enantiomers can be compared. These simulations can highlight key interactions, such as specific hydrogen bonds or hydrophobic contacts, that are favorable for the (S)-enantiomer but are absent or strained for the (R)-enantiomer. The results of such docking studies can provide a structural basis for the observed stereoselectivity and confirm the validity of the developed pharmacophore model.

In essence, the development of a pharmacophore for the stereoselective recognition of this compound integrates ligand-based and structure-based computational approaches to create a predictive model. This model not only explains the differential activity of its enantiomers but also serves as a valuable tool for the design and discovery of new, potent, and stereoselective molecules.

Role of S 1 2,5 Dimethoxyphenyl Propan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis as a Chiral Precursor

In theory, the stereocenter of (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol could be exploited to introduce chirality in a target molecule. The hydroxyl group serves as a key functional handle for further chemical transformations. For instance, it could be converted into a good leaving group, such as a tosylate or mesylate, allowing for stereospecific nucleophilic substitution (SN2) reactions. This would invert the stereocenter, providing access to the corresponding (R)-configured products. Alternatively, the alcohol could undergo oxidation to a chiral ketone, which could then be used in stereoselective addition reactions.

Derivatization to Chiral Ligands for Asymmetric Catalysis

Theoretically, this compound could be chemically modified to serve as a chiral ligand for metal-catalyzed asymmetric reactions. The hydroxyl group could be used as an anchor point to introduce coordinating moieties, such as phosphine (B1218219) or amine groups. For example, reaction with a chlorophosphine in the presence of a base could yield a chiral phosphinite ligand. Such ligands are crucial components of catalysts used in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions, where the stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand.

Intermediate in the Total Synthesis of Complex Molecules

As a chiral building block, this compound could theoretically be incorporated into the total synthesis of a complex natural product or a pharmaceutically active molecule. Its defined stereochemistry would be transferred to the final target, avoiding the need for a late-stage chiral resolution or an asymmetric synthesis step for that particular stereocenter. The dimethoxyphenyl group could also be a precursor to other functionalities through demethylation followed by further reactions.

Advanced Analytical Methodologies for Purity, Enantiomeric Excess, and Quantitative Determination of S 1 2,5 Dimethoxyphenyl Propan 2 Ol

Chiral Chromatographic Separations

Chiral chromatography is the cornerstone for the enantioseparation of chiral molecules. mdpi.com This technique relies on the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase or a mobile phase additive. nih.gov For (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol, direct separation using a chiral stationary phase (CSP) is the most common and effective approach. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) is a primary and widely adopted method for the enantiomeric separation of phenethylamine (B48288) derivatives and related compounds. nih.govmdpi.com The success of the separation is highly dependent on the choice of CSP and the composition of the mobile phase. eijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are renowned for their broad applicability and high enantiorecognition capabilities. eijppr.comnih.gov Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) selectors have demonstrated excellent performance in resolving a wide array of chiral compounds, including those structurally similar to this compound. nih.govmdpi.com

The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral cavities of the polysaccharide derivatives. eijppr.com The mobile phase composition—typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape—is optimized to achieve the best resolution. nih.gov Both normal-phase and polar organic modes are commonly employed. nih.govmdpi.com

Chiral Stationary Phase (CSP)Typical Mobile PhaseTarget AnalytesKey FindingsReference
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD series)n-Hexane:Isopropanol:Methanol (B129727):Diethylamine (75:10:15:0.1, v/v/v/v)Lansoprazole (B1674482) EnantiomersHigh enantioselectivity and resolution values were achieved for the separation of lansoprazole enantiomers and related impurities. nih.gov
Cellulose tris(4-methylbenzoate) (e.g., Lux Cellulose-3)Methanol with 0.1% DiethylamineMepromazine EnantiomersProvided proper chiral recognition and good resolution between enantiomers. nih.gov
Glycopeptide-based (e.g., Vancomycin)Methanol / 0.1% Acetic Acid / 0.02% Ammonium HydroxideAmphetamine and Methamphetamine EnantiomersAchieved baseline resolution for amphetamine and methamphetamine enantiomers. sciex.com
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (85:15, v/v)Selective heme oxygenase-1 (HO-1) inhibitorSuccessful enantioseparation of a chiral ethanol derivative. nih.gov

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another powerful technique for chiral separations, offering high resolution and sensitivity. jiangnan.edu.cn Enantioseparation of compounds like this compound can be achieved directly on a capillary column coated with a chiral stationary phase. researchgate.net

The most common chiral selectors used in GC are derivatized cyclodextrins. gcms.cz These macromolecular structures have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient, diastereomeric complexes with enantiomers based on inclusion phenomena. The stability of these complexes differs between the two enantiomers, leading to different retention times and, thus, separation. gcms.cz

Alternatively, an indirect GC method can be used. This involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. mdpi.comnih.gov These diastereomers have different physical properties and can be separated on a standard, achiral GC column. mdpi.com

MethodChiral Selector / Derivatizing AgentTypical ColumnPrincipleReference
Direct GCDerivatized Cyclodextrins (e.g., permethylated beta-cyclodextrin)Fused Silica Capillary ColumnForms transient diastereomeric complexes with enantiomers, leading to differential retention times. gcms.cz
Indirect GCChiral Derivatizing Reagents (e.g., S-(-)-N-(trifluoroacetyl)propyl chloride)Standard Achiral ColumnEnantiomers are converted into diastereomers, which have different boiling points and can be separated on a non-chiral column. mdpi.com

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for both analytical and preparative chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and higher efficiency. researchgate.netnih.govresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. nih.govresearchgate.net

SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase contribute to faster separations and higher throughput without compromising resolution. nih.gov SFC has been successfully applied to the enantioseparation of amphetamine and its analogs, demonstrating its suitability for analyzing compounds like this compound. nih.gov Method development in SFC involves optimizing parameters such as the type and percentage of the modifier, backpressure, temperature, and any additives to achieve baseline separation. researchgate.net

Chiral Stationary Phase (CSP)Mobile PhaseTarget AnalytesKey FindingsReference
Chiralpak AD-3 (Amylose-based)CO2 and 0.1% Ammonium Hydroxide in 2-Propanol/Methanol (50/50, v/v)R/S-AmphetamineA reliable and validated method for the separation and quantification of amphetamine enantiomers with a run time of 4 minutes. nih.gov
Cellulose-based Packed ColumnCO2 with Methanol modifier and Isopropylamine additiveMethamphetamine EnantiomersOptimization of additive concentration, co-solvent proportion, back pressure, and temperature was crucial for achieving resolution. researchgate.net
Polysaccharide-based CSPsSupercritical CO2 with alcohol modifiersVarious PharmaceuticalsSFC offers higher speed, efficiency, and is considered a "green technology" compared to normal-phase HPLC for chiral separations. researchgate.netamericanpharmaceuticalreview.com

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is an analytical technique with exceptionally high separation efficiency, making it well-suited for resolving enantiomers. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). mdpi.com The separation is based on the differential mobility of the enantiomers, which results from their varying degrees of interaction with the chiral selector as they migrate through a capillary under the influence of an electric field. nih.gov

For basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most widely used and effective chiral selectors. nih.gov Anionic derivatives of β-cyclodextrin, such as sulfated or carboxymethylated β-CDs, are particularly effective. nih.govnih.gov The chiral recognition mechanism involves the formation of transient host-guest inclusion complexes. The differing stability of the diastereomeric complexes formed between each enantiomer and the CD selector leads to different effective mobilities and, consequently, separation. researchgate.net A study successfully resolved 50 out of 51 novel psychoactive substances, including numerous amphetamine derivatives, using various β-cyclodextrin selectors in a sodium phosphate (B84403) buffer. nih.gov

Chiral SelectorBackground Electrolyte (BGE)Target AnalytesKey FindingsReference
Native and Derivatized β-Cyclodextrins (acetyl-, 2-hydroxypropyl-, carboxymethyl-)10 mM Sodium Phosphate, pH 2.5Amphetamine Derivatives and other Novel Psychoactive SubstancesSuccessfully resolved 50 of 51 chiral analytes, demonstrating the broad applicability of CDs for this class of compounds. nih.gov
Sulfobutyl(IV)-ether-β-cyclodextrin (SBE(IV)-β-CD)25 mM Chiral Surfactant or 10 mM Charged Cyclodextrin, pH 8.0Chiral PhenethylaminesDifferent anionic chiral selectors showed varied enantiomeric selectivity for α-hydroxyphenethylamines. nih.gov
Maltodextrin100 mM Phosphate Buffer, pH 2.0Amlodipine EnantiomersSuccessful baseline separation was achieved, with the R-(+)-enantiomer showing a stronger binding interaction with the selector. mdpi.com

Structure Activity Relationship Sar Studies of S 1 2,5 Dimethoxyphenyl Propan 2 Ol Analogues: Molecular Basis of Interaction

Design and Synthesis of Structurally Related Compounds for SAR

The exploration of the SAR of (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol necessitates the design and synthesis of a library of structurally related compounds. The design strategy typically focuses on systematic modifications of the parent molecule to probe the importance of different structural features for biological activity. Key areas of modification for this scaffold include:

Substitution on the Phenyl Ring: The 2,5-dimethoxy substitution pattern is a foundational feature. SAR studies often involve introducing various substituents at the 4-position of the phenyl ring to investigate the effects of electronics and sterics on activity. Analogues with different halogens (e.g., bromo, iodo, chloro), alkyl groups (e.g., methyl), and other functional groups (e.g., nitro) have been synthesized to create a diverse set of compounds for evaluation. researchgate.netresearchgate.net

Modification of the Propan-2-ol Side Chain: Alterations to the side chain, such as changing the length of the alkyl chain or modifying the hydroxyl group, can provide critical information about the spatial and hydrogen-bonding requirements of the target binding site.

Conformational Restriction: To understand the bioactive conformation, or the specific three-dimensional shape the molecule adopts when it binds to its target, conformationally restricted analogues are synthesized. researchgate.net This can involve incorporating the side chain into a cyclic structure, such as a cyclopropane (B1198618) or indane ring system, which limits the number of possible conformations. researchgate.netresearchgate.netbeilstein-journals.org

The synthesis of these analogues often starts from commercially available substituted benzaldehydes or phenols. researchgate.netmdpi.comrsc.org A common synthetic route for related aminopropane derivatives, which can be adapted for the propan-2-ol series, involves the reaction of a substituted benzaldehyde (B42025) with nitroethane, followed by reduction of the resulting nitropropene to yield the corresponding amine. For the propan-2-ol, a similar precursor could be subjected to reactions that install the hydroxyl group with the desired stereochemistry. Asymmetric synthesis techniques are crucial for producing specific enantiomers, which is vital for studying stereochemical influences. researchgate.net

Elucidation of Stereochemical Influence on Molecular Recognition and Binding Affinity

Stereochemistry plays a pivotal role in the molecular recognition of ligands by biological targets like receptors and enzymes. For chiral molecules such as 1-(2,5-Dimethoxyphenyl)propan-2-ol, the spatial arrangement of atoms is critical for achieving optimal binding affinity and functional activity.

In the closely related 1-(2,5-dimethoxyphenyl)propan-2-amine (DMA) series, it has been consistently demonstrated that biological activity resides primarily in one enantiomer. Specifically, the R-(-)-isomers of DMA analogues are significantly more potent at serotonin (B10506) 5-HT2 receptors than their corresponding S-(+)-enantiomers. nih.govnih.gov This stereoselectivity indicates that the binding pocket of the receptor is chiral and can differentiate between the two mirror-image forms of the ligand. The higher affinity of the R-enantiomer suggests a more complementary fit within the binding site, allowing for more favorable intermolecular interactions.

For instance, studies on the 4-iodo analogue, R-(-)-DOI, show a higher affinity for 5-HT2 sites compared to its S-(+)-enantiomer. nih.govnih.gov This binding is stereoselective, though not always entirely stereospecific, meaning the other enantiomer may still bind but with significantly lower affinity. nih.gov This principle is a cornerstone of the SAR for this class of compounds, and a similar stereochemical preference is anticipated for the this compound scaffold, where the stereocenter at the 2-position of the propane (B168953) chain would dictate the orientation of the hydroxyl group and methyl group, profoundly influencing receptor interaction.

The table below presents representative binding data for enantiomers of a closely related aminopropane analogue at serotonin receptors, illustrating the importance of stereochemistry.

CompoundReceptorK_i (nM)
R-(-)-DOI5-HT₂10
S-(+)-DOI5-HT₂35

This interactive table summarizes in vitro receptor binding affinity (K_i) data for the enantiomers of 1-(2,5-Dimethoxy-4-iodophenyl)propan-2-amine (DOI), a structural analogue of the subject compound. Data sourced from nih.gov.

Enzyme inhibition kinetics studies on various structurally diverse compounds also reveal that stereochemistry can be a key determinant of inhibitory potency and mechanism (e.g., competitive, non-competitive, or mixed inhibition). nih.govmdpi.com

Computational SAR Modeling

Computational modeling provides powerful tools to quantify the relationship between chemical structure and biological activity, guiding the rational design of new analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are principal methods used in this context. mdpi.com

QSAR studies for 1-(2,5-dimethoxyphenyl)amine analogues have successfully correlated receptor binding affinity with specific physicochemical properties of the substituents at the 4-position of the phenyl ring. nih.gov These models often reveal that affinity is related to a combination of:

Lipophilicity (π): This parameter describes the hydrophobicity of the substituent. Generally, increasing the lipophilicity of the 4-position substituent leads to higher affinity at 5-HT2A and 5-HT2B receptors. nih.gov

Electronic Character (σ_p): This parameter quantifies the electron-withdrawing or electron-donating nature of the substituent. An increase in the electron-withdrawing character of the 4-position group has also been associated with enhanced rat 5-HT2 receptor affinity. nih.gov

A general QSAR equation might take the form: log(1/K_i) = c_1(π) + c_2(σ_p) + constant

This relationship suggests that both hydrophobic and electronic interactions are crucial for the ligand's binding to the receptor. nih.govnih.gov

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional picture of SAR. nih.govresearchgate.net These approaches generate pharmacophore models that map the key steric and electronic features required for activity. For serotonin receptor ligands, a typical pharmacophore model might include features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors/donors, along with their specific spatial arrangement. mdpi.com Such models are invaluable for visualizing the favorable and unfavorable regions for interaction within the receptor's binding site, thereby guiding the design of new compounds with predicted high affinity. nih.gov

Mechanistic Investigations of Ligand-Target Interactions at a Molecular Level

Understanding the interactions between a ligand and its target at the molecular level is the ultimate goal of SAR studies. For analogues of this compound, the primary targets of interest are often G-protein coupled receptors, such as the serotonin 5-HT2 receptors. nih.govnih.gov

Mechanistic investigations, often aided by molecular docking and site-directed mutagenesis studies, have begun to unveil how these molecules bind. The interaction with the 5-HT2A receptor is believed to involve several key features: nih.govnih.gov

The Phenyl Ring: The 2,5-dimethoxyphenyl ring serves as a crucial anchor, engaging in hydrophobic and aromatic interactions within a pocket of the receptor. The methoxy (B1213986) groups are particularly important, as their removal significantly reduces agonist potency, suggesting they form specific hydrogen bonds or other electrostatic interactions with receptor residues. nih.gov

The 4-Position Substituent: As indicated by QSAR studies, the substituent at the 4-position projects into a specific sub-pocket of the receptor. The nature of this substituent (its size, lipophilicity, and electronic properties) modulates the affinity and efficacy of the ligand. nih.govnih.gov

The Side Chain: The propan-2-ol side chain plays a critical role in orienting the molecule within the binding site. The stereochemistry at the C2 position determines the precise vector of the hydroxyl and methyl groups. The hydroxyl group is a potential hydrogen bond donor and acceptor, likely forming a critical interaction with a specific amino acid residue (e.g., a serine or threonine) in the binding pocket, which is essential for stabilizing the ligand-receptor complex and initiating receptor activation.

The binding of these ligands is not static. The interaction is a dynamic process that induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. Differences in how various analogues bind can lead to functional selectivity or "biased agonism," where a ligand preferentially activates one signaling pathway over another, a concept of growing importance in drug design.

Emerging Research Directions and Potential Future Applications of S 1 2,5 Dimethoxyphenyl Propan 2 Ol

Innovations in Green and Sustainable Synthesis of Chiral Alcohols

The synthesis of single-enantiomer chiral alcohols is crucial in the pharmaceutical industry, and the demand for environmentally friendly methods has driven significant innovation. nih.gov Green and sustainable approaches, particularly biocatalysis, are at the forefront of this evolution, offering substantial advantages over traditional chemical methods. nih.govrsc.org These advantages include high enantioselectivity and regioselectivity, mild reaction conditions at ambient temperature and pressure, and the avoidance of harsh reagents that can cause isomerization or racemization. nih.gov

Biocatalytic methods employ enzymes or whole microbial cells to perform stereoselective reductions of prochiral ketones. nih.gov Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones to their corresponding (S)-secondary alcohols. nih.govnih.gov The use of whole-cell systems is often preferred as they contain the necessary enzymes and cofactors, along with the metabolic pathways for their regeneration, which simplifies the process and reduces costs. researchgate.net

Table 1: Comparison of Synthetic Approaches for Chiral Alcohols

Feature Traditional Chemical Synthesis Green & Sustainable Synthesis (Biocatalysis)
Catalysts Often rely on costly and toxic heavy metal catalysts. rsc.org Utilizes renewable and biodegradable enzymes or whole cells. nih.gov
Reaction Conditions May require extreme temperatures, pressures, and harsh reagents. nih.gov Operates under mild conditions (ambient temperature, atmospheric pressure). nih.gov
Selectivity Can have issues with isomerization, racemization, and rearrangement. nih.gov Typically exhibits high enantioselectivity and regioselectivity. nih.gov
Environmental Impact Generates significant chemical waste. rsc.org Minimal waste generation, environmentally benign. hims-biocat.eu

| Cofactor Requirement | Not applicable. | Requires cofactors (e.g., NADH/NADPH), necessitating regeneration systems. nih.gov |

Exploration of (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol in Materials Science (e.g., chiral polymers, liquid crystals)

While direct applications of this compound in materials science are not yet extensively documented, its chiral nature and structural features suggest significant potential for exploration in advanced materials. Chiral molecules are of great interest in the development of functional materials due to their unique optical and electronic properties.

Chiral Polymers: The incorporation of chiral units like this compound into polymer backbones or as pendant groups can induce helical structures and other complex three-dimensional architectures. These chiral polymers could find applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The dimethoxyphenyl group could enhance π-stacking interactions between polymer chains, potentially influencing the material's thermal and mechanical properties.

Liquid Crystals: Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The introduction of a chiral center, such as the one in this compound, into a liquid crystalline molecule can lead to the formation of chiral mesophases, like the cholesteric (or chiral nematic) phase. These phases are known for their ability to selectively reflect circularly polarized light, a property that is exploited in applications such as displays, sensors, and optical filters. The specific structure of this alcohol could be used to synthesize chiral dopants, which are added in small amounts to nematic liquid crystals to induce a helical structure.

Development of Novel Analytical Tools for Enantiopure Compounds

The accurate determination of enantiomeric purity is critical in many fields, especially pharmaceuticals. wikipedia.org Consequently, there has been continuous development of sophisticated analytical tools for the analysis of enantiopure compounds. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective method for separating enantiomers. mdpi.comscispace.com

Recent advances in CSP technology, particularly those based on polysaccharide derivatives like cellulose (B213188) and amylose (B160209), have expanded the range of chiral molecules that can be effectively resolved. mdpi.comnih.gov Supercritical fluid chromatography (SFC) is also gaining recognition as a powerful and often complementary technique to HPLC for enantioselective analysis, offering faster separations and reduced solvent consumption. chromatographyonline.com

Capillary electrophoresis (CE) has emerged as another potent technique for chiral analysis, valued for its high separation efficiency, short analysis times, and minimal sample requirements. nih.gov In chiral CE, a chiral selector is typically added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

These advanced chromatographic and electromigration techniques are directly applicable to the analysis of this compound, enabling precise quantification of its enantiomeric excess (ee). The choice of method and specific chiral selector would depend on the sample matrix and required sensitivity.

Table 2: Key Analytical Techniques for Chiral Analysis

Technique Principle Common Chiral Selectors Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com Polysaccharides (cellulose, amylose), cyclodextrins, proteins. wikipedia.org Broad applicability, high resolution, well-established. mdpi.comnih.gov
Chiral SFC Similar to HPLC but uses a supercritical fluid as the mobile phase. chromatographyonline.com Similar to HPLC. Fast separations, lower environmental impact. chromatographyonline.com
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. nih.gov Cyclodextrins, crown ethers, antibiotics. nih.gov High efficiency, small sample volume, low reagent consumption. nih.gov

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. nih.gov | Chiral alcohols, acids, macrocycles. nih.govacs.org | Provides structural information, no separation needed. unipi.it |

Application as a Chiral Solvating Agent or Probe in Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric composition of chiral compounds without the need for chromatographic separation. unipi.it This is achieved by using a chiral auxiliary agent that interacts with the enantiomers to form transient diastereomeric complexes, which are distinguishable in the NMR spectrum. nih.gov

This compound has the potential to be used as a chiral solvating agent (CSA). CSAs are simply added to the NMR sample, where they form non-covalent diastereomeric complexes with the analyte enantiomers. acs.org The different spatial arrangements of these complexes lead to distinct chemical shifts for the corresponding protons of each enantiomer, allowing for their direct quantification. unipi.it The effectiveness of a CSA depends on its ability to establish multiple intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the analyte. acs.org The hydroxyl and dimethoxy-aromatic moieties of this compound make it a candidate for such interactions.

As a chiral probe, this alcohol could be used to study the active sites of enzymes or the binding pockets of receptors. By observing the changes in its NMR or other spectroscopic signals upon interaction with a biological macromolecule, researchers can gain insights into the stereospecificity of these interactions.

Future Perspectives in Stereoselective Transformations and Methodology Development

The field of asymmetric synthesis is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods for creating chiral molecules. hilarispublisher.comuwindsor.ca this compound, as a readily available chiral building block, is well-positioned to play a role in these future developments.

Dynamic Kinetic Resolution (DKR): DKR is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. encyclopedia.pub It combines the kinetic resolution of a racemate (often enzyme-catalyzed) with an in-situ racemization of the less reactive enantiomer. mdpi.com Lipases are commonly used for the kinetic resolution of racemic alcohols. encyclopedia.pubmdpi.com Future research could focus on developing efficient DKR processes where this compound or its derivatives are key intermediates or products.

Asymmetric Catalysis: The development of novel chiral catalysts is a cornerstone of modern organic synthesis. hilarispublisher.comru.nl The structure of this compound could serve as a scaffold for the design of new chiral ligands for metal-catalyzed asymmetric reactions or as a precursor for organocatalysts. Its defined stereochemistry can be transferred to the product of a reaction, enabling the synthesis of other complex chiral molecules with high enantioselectivity. nih.gov

Biocatalytic Cascades: The integration of multiple enzymatic steps into a one-pot cascade reaction is a highly efficient strategy that mimics metabolic pathways. hims-biocat.eu These biocascades can transform simple starting materials into complex chiral products with high atom economy and minimal waste. researchgate.net Chiral alcohols like this compound can be either the product of such a cascade (e.g., from a prochiral ketone) or an intermediate that is further transformed in subsequent enzymatic steps.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol in laboratory settings?

  • Answer: Key precautions include using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation of aerosols or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Storage should be in a dry environment at 2–8°C to maintain stability .

Q. Which analytical techniques are recommended for confirming the structural identity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic substitution pattern and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Chiral High-Performance Liquid Chromatography (HPLC) using reference standards (e.g., enantiomerically pure analogs) can validate enantiomeric purity .

Q. How can researchers mitigate risks of byproduct formation during the synthesis of this compound?

  • Answer: Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to favor regioselectivity. Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ purification techniques like column chromatography or recrystallization. Impurity profiling using reference standards ensures product consistency .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

  • Answer: Cross-validate data using standardized protocols (e.g., OECD guidelines for melting point determination). Solubility discrepancies may arise from polymorphic forms; X-ray diffraction (XRD) can identify crystalline variations. Collaborate with independent labs for reproducibility studies and review synthetic pathways for potential side reactions .

Q. How can enantiomeric excess (ee) be maximized during asymmetric synthesis of this compound?

  • Answer: Use chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity. Kinetic resolution via enzymatic methods (e.g., lipases) or dynamic kinetic asymmetric transformations (DYKAT) may improve ee. Monitor reaction progress with chiral HPLC and adjust catalyst loading or solvent systems (e.g., switch from THF to DCM) to suppress racemization .

Q. What mechanistic insights explain the reactivity of this compound under acidic or basic conditions?

  • Answer: The hydroxyl and methoxy groups render the compound sensitive to acid-catalyzed ether cleavage or base-induced deprotonation. Computational studies (DFT) can model transition states for hydrolysis pathways. Experimentally, track degradation products via LC-MS and compare with reference standards to elucidate reaction pathways .

Methodological Considerations

  • Synthetic Route Design: Start with 2,5-dimethoxybenzaldehyde as a precursor. Reduce the carbonyl group using NaBH₄ in methanol to form the secondary alcohol, followed by stereoselective resolution to isolate the (S)-enantiomer .
  • Data Validation: Cross-reference spectral data with PubChem entries (e.g., InChI key for structural analogs) and adhere to ASTM/EU Pharmacopoeia guidelines for reproducibility .

Safety and Compliance

  • Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in approved containers to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.